tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 3-[3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(11-16)7-5-9-15-4/h12,15H,5-11H2,1-4H3 |
InChI Key |
NAJKCRAYXFQAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCNC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Amino-1-Boc-piperidine : A common Boc-protected piperidine starting material.
- 3-Bromo-propylamine or 3-chloropropylamine derivatives : Used as alkylating agents to introduce the 3-(methylamino)propyl side chain.
- Methylamine or methylamino precursors : For installation of the methylamino group.
Method 1: Reductive Amination Approach
A frequently applied approach involves reductive amination of a Boc-protected piperidine aldehyde intermediate with methylamine or methylamino-containing reagents.
Synthesis of Boc-protected piperidine-3-carboxaldehyde : The piperidine ring is first protected at the nitrogen with a tert-butoxycarbonyl group, then functionalized to introduce an aldehyde at the 3-position.
Reductive amination with methylamine : The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) to form the secondary amine.
Workup and purification : The product is isolated by extraction and purified by chromatography or crystallization.
- A similar compound, tert-butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate, was synthesized by reductive amination using 4-nitrobenzaldehyde, 4-amino-1-Boc-piperidine, and NaBH4 in ethanol, yielding a yellow oil with 86% yield.
This method can be adapted to the 3-position and methylamino substituent by using appropriate aldehyde and amine reagents.
Method 2: Alkylation of Boc-Protected Piperidine
Another approach involves nucleophilic substitution on a Boc-protected piperidine with a haloalkylamine.
Preparation of Boc-protected piperidine : Starting from piperidine, the nitrogen is protected with a Boc group.
Alkylation with haloalkylamine : The Boc-piperidine is reacted with 3-(methylamino)propyl halide (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate, K2CO3) to substitute the 3-position with the methylamino propyl group.
Purification : The product is purified by chromatography.
This method requires the availability of the haloalkylamine and may involve protection of the methylamino group during alkylation to avoid side reactions.
Method 3: Multi-Step Synthesis via Amide or Carbamate Intermediates
Some synthetic routes involve the formation of amide or carbamate intermediates followed by reduction to the amine.
Formation of an amide intermediate : The Boc-piperidine is acylated with a 3-(methylamino)propanoic acid derivative.
Reduction of amide to amine : The amide is reduced using reagents such as lithium aluminum hydride (LiAlH4) or borane complexes to yield the corresponding amine.
Deprotection or further functionalization : The Boc group remains intact or is removed as needed.
This approach is less direct but allows for greater control over stereochemistry and functional group compatibility.
Analytical Data and Characterization
Typical characterization data for this compound or closely related analogues include:
| Analytical Technique | Data Example |
|---|---|
| LC-MS | Retention time (Rt) ~2.9 min; m/z corresponding to [M+H]+ |
| ^1H NMR (500 MHz, DMSO-d6) | Chemical shifts δ (ppm) showing signals for Boc tert-butyl (1.39 s, 9H), piperidine ring protons, methylamino protons (2.3–3.8 ppm) |
| ^13C NMR | Signals for carbonyl carbon (~154 ppm), Boc tert-butyl carbons (~28 ppm), and aliphatic carbons of piperidine and side chain |
| Purity | Typically >95% by LC or HPLC |
These data confirm the structure and purity of the synthesized compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Reductive Amination | Boc-piperidine-3-carboxaldehyde, methylamine, NaBH4 | Straightforward, mild conditions | Requires aldehyde intermediate | 80-90 |
| Alkylation of Boc-piperidine | Boc-piperidine, 3-(methylamino)propyl halide, base | Direct substitution | Possible side reactions, protection needed | Moderate (50-70) |
| Amide Intermediate Reduction | Boc-piperidine, 3-(methylamino)propanoic acid, LiAlH4 | Control over stereochemistry | Multi-step, harsh reducing agents | Variable |
Research Findings and Notes
- The reductive amination approach is widely favored for its operational simplicity and good yields.
- Protecting groups such as Boc are stable under reductive amination conditions, facilitating selective functionalization.
- Alkylation methods require careful control of reaction conditions to avoid over-alkylation or side reactions.
- Reduction of amide intermediates offers stereochemical advantages but involves more complex steps and reagents.
- Analytical characterization confirms the integrity of the Boc group and the presence of the methylamino propyl substituent.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- tert-Butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate (CAS 171049-43-7) Structural Difference: The methylaminopropyl group is at the 4-position instead of the 3-position. Impact: Altered substituent position may affect steric interactions with biological targets. Molecular weight (256.39 g/mol) and purity (96%) are comparable to the target compound .
Substituent Variations
- tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS 392331-89-4) Structural Difference: Lacks the propyl spacer; methylamino is directly attached to the piperidine 3-position.
- tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate (CAS 1290046-61-5) Structural Difference: Primary amino group instead of methylamino. Impact: Increased basicity and altered hydrogen-bonding capacity .
Heterocyclic Core Modifications
- tert-Butyl (S)-3-(4-Decylbenzamido)piperidine-1-carboxylate (3f) Structural Difference: Bulky decylbenzamido group replaces methylaminopropyl. Reported purity (83%) and yield (439 mg) suggest synthetic challenges .
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate derivatives (e.g., CAS 2061980-49-0)
Table 1: Key Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity (%) | Yield | Key Structural Feature |
|---|---|---|---|---|---|
| tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate | 1334495-15-6 | 256.39 | N/A | N/A | 3-(methylamino)propyl, Boc-protected |
| tert-Butyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate | 171049-43-7 | 256.39 | 96 | N/A | 4-substituted isomer |
| tert-Butyl 3-(methylamino)piperidine-1-carboxylate | 392331-89-4 | 200.28 | N/A | N/A | Direct methylamino attachment |
| tert-Butyl (S)-3-(4-Decylbenzamido)piperidine-1-carboxylate | N/A | ~480.62 | 83 | 439 mg | Bulky decylbenzamido group |
Biological Activity
tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate is a complex chemical compound with a piperidine ring structure that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H28N2O2
- Molecular Weight : 256.38 g/mol
The compound features a tert-butyl group, a carboxylate function, and a methylamino substituent attached to a propyl chain, which enhances its interaction with biological targets through hydrogen bonding and electrostatic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The presence of the methylamino group is particularly significant as it enhances the compound's affinity for specific biological targets, potentially influencing neurological pathways.
Therapeutic Potential
Research indicates that this compound may hold therapeutic potential in treating neurological disorders. It has been shown to modulate enzyme activities and receptor functions, which are crucial for maintaining neurological health. Studies suggest that it could be beneficial in addressing conditions such as Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing neuroinflammation .
In Vitro Studies
In vitro studies have demonstrated the protective effects of related compounds against neurotoxic agents. For instance, a derivative of this compound exhibited a significant increase in cell viability in astrocytes exposed to amyloid-beta peptides, suggesting a neuroprotective role .
| Study | Compound | Effect on Cell Viability | IC50 (nM) |
|---|---|---|---|
| Study 1 | M4 (related compound) | 100% at 100 µM | 15.4 |
| Study 2 | M4 (related compound) | Increased from 43.78% to 62.98% when co-treated with Aβ | N/A |
Case Studies
One notable case study involved the use of related compounds in animal models of Alzheimer's disease. The results indicated a reduction in β-secretase activity when treated with these compounds, correlating with decreased levels of amyloid-beta plaques in the brain .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Preparation of Piperidine Ring : Starting materials are reacted under controlled conditions.
- Protection : The nitrogen atom in piperidine is protected using tert-butyl chloroformate.
- Substitution : Reaction with 3-chloro-1-(methylamino)propan-2-ol introduces the methylamino group.
- Deprotection : Removal of protecting groups yields the final product.
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:
- Step 1: Reacting a piperidine precursor with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.
- Step 2: Introducing the methylamino-propyl side chain via nucleophilic substitution or reductive amination, depending on the starting material.
- Step 3: Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final product.
Optimization Tips:
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
- Recrystallization from solvents like ethyl acetate/hexane mixtures improves final product purity .
Advanced: How can researchers address contradictions in reported biological activities of structurally similar piperidine derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., neuroprotective vs. cytotoxic effects) can arise from variations in stereochemistry, substituent positioning, or assay conditions. To resolve these:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., fluorine substitution, chain length adjustments) .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to target receptors .
- Validate findings across multiple cell lines or in vivo models to confirm target specificity .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis .
- Emergency Measures: Ensure access to eye wash stations and showers. In case of inhalation, move to fresh air and seek medical attention .
- Waste Disposal: Neutralize acidic or basic residues before disposal, adhering to institutional guidelines for hazardous organic compounds .
Advanced: What strategies optimize the compound’s purity for pharmacological studies?
Methodological Answer:
- Purification Techniques:
- Analytical Validation: Confirm purity (>95%) via 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Quantify residual solvents using gas chromatography (GC) .
Basic: How can the compound’s structural and stereochemical integrity be confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Assign peaks to confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 1.5–3.5 ppm), and methylamino-propyl chain .
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- X-ray Crystallography: Resolve absolute stereochemistry for chiral centers, if applicable .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs, kinases). Validate with experimental IC₅₀ values .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayers) to assess stability over 100+ ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions (e.g., hydrogen bonding, π-π stacking) at active sites .
Advanced: How can researchers evaluate the compound’s potential as a neuroprotective agent?
Methodological Answer:
- In Vitro Models: Test against oxidative stress in neuronal cell lines (e.g., SH-SY5Y) using MTT assays or lactate dehydrogenase (LDH) release as cytotoxicity markers .
- In Vivo Models: Administer in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Measure behavioral outcomes and biomarker levels (e.g., glutathione, SOD activity) .
- Mechanistic Studies: Use Western blotting or qPCR to assess effects on apoptotic pathways (e.g., Bcl-2, Bax) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
